molecular formula C16H24N4O4 B074043 N-[(E)-decylideneamino]-2,4-dinitroaniline CAS No. 1527-95-3

N-[(E)-decylideneamino]-2,4-dinitroaniline

Cat. No.: B074043
CAS No.: 1527-95-3
M. Wt: 336.39 g/mol
InChI Key: WVTWCMFTBSTXFK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-decylideneamino]-2,4-dinitroaniline is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microbial Metabolism

  • Dinitramine, a compound structurally similar to N-[(E)-decylideneamino]-2,4-dinitroaniline, can be metabolized by microorganisms like Aspergillus fumigatus and Fusarium oxysporum. This metabolism involves dealkylation and requires specific enzymes and cofactors (Laanio, Kearney, & Kaufman, 1973).

Biotransformation by Bacteria

  • Butralin, another dinitroaniline herbicide, is degraded by the soil bacterium Sphingopyxis sp. This study proposed a novel mechanism of degradation involving nitroreduction and N-dealkylation (Ghatge et al., 2020).

Enzyme-Linked Immunosorbent Assays

  • Development of sensitive assays for detecting 2,4-dinitroaniline and 2,6-dinitroaniline in environmental samples, such as water and soil. This contributes to the monitoring of environmental contamination by these compounds (Krämer, Forster, & Kremmer, 2008).

Mode of Action as Herbicides

  • Dinitroaniline herbicides, including compounds similar to this compound, affect plant growth by disrupting mitotic processes in root cells. They interfere with spindle microtubules, leading to inhibition of lateral root development (Parka & Soper, 1977).

Impact on Photosynthesis and Respiration

  • Studies show that dinitroaniline herbicides inhibit photosynthesis and respiration in plant cells, which could explain their phytotoxicity. This suggests a possible impact on ATP production in plants (Moreland, Farmer, & Hussey, 1972).

Synthesis and Energetic Properties

  • Research on the synthesis and properties of dinitroaniline derivatives, such as 4-Diazo-2,6-dinitrophenol, offers insights into the chemical characteristics and potential applications of these compounds (Klapötke, Preimesser, & Stierstorfer, 2015).

Antimitotic and Phytotoxicity Screening

  • Screening of 2,4- and 2,6-dinitroaniline derivatives for antimitotic activity and phytotoxicity reveals their potential as herbicides. This is based on their ability to change the mitotic index and cause cytogenetic disorders in plant cells (Ozheredov et al., 2009).

Pharmacological Potential

  • A study on novel dinitroaniline antimalarials investigates their binding site dimensions in malarial parasite tubulin and explores their potential as antiparasitic agents (Casino et al., 2018).

Mechanism of Action

Properties

IUPAC Name

N-[(E)-decylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTWCMFTBSTXFK-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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